1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethoxy group, and a diazinane-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but lacks the diazinane-2,4-dione core.
2-bromoethyl methyl ether: Contains a bromine atom and ether linkage but differs in overall structure.
1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanone: Similar aromatic structure but with a different functional group.
Uniqueness
1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its combination of a bromine atom, methoxyethoxy group, and diazinane-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H15BrN2O4 |
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Molecular Weight |
343.17 g/mol |
IUPAC Name |
1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(8-10(11)14)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18) |
InChI Key |
REVLZZYWSNYFMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origin of Product |
United States |
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